5-Ethynyl-2-methoxybenzonitrile
Overview
Description
5-Ethynyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C10H7NO . It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Scientific Research Applications
5-Ethynyl-2-methoxybenzonitrile has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Ethynyl-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with an ethynylating agent. For instance, the reaction of 2-methoxybenzonitrile with trimethylsilylacetylene in the presence of a base such as potassium carbonate, followed by desilylation, yields this compound .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions:
5-Ethynyl-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling, where it reacts with aryl halides in the presence of a palladium catalyst and a base.
Oxidation Reactions: The compound can undergo oxidation reactions, where the ethynyl group is converted to other functional groups such as carboxylic acids or ketones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium catalyst, copper(I) iodide, and a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted aryl compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methoxybenzonitrile depends on the specific reactions it undergoes. For example, in the Sonogashira coupling reaction, the ethynyl group acts as a nucleophile, attacking the electrophilic palladium complex to form a new carbon-carbon bond . The nitrile group can also participate in various reactions, such as nucleophilic addition, where it acts as an electrophile.
Comparison with Similar Compounds
2-Methoxybenzonitrile: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
5-Ethynylbenzonitrile: Lacks the methoxy group, which can influence the compound’s reactivity and solubility.
2-Ethynyl-5-methoxybenzonitrile: Similar structure but with different substitution pattern, affecting its chemical properties.
Uniqueness:
5-Ethynyl-2-methoxybenzonitrile is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
5-ethynyl-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFIKBPSOBAGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700112 | |
Record name | 5-Ethynyl-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062617-60-0 | |
Record name | 5-Ethynyl-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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